molecular formula C23H20N4O3S B2635588 N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-74-8

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No. B2635588
CAS RN: 879920-74-8
M. Wt: 432.5
InChI Key: QELLTTKVESREMJ-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 GTPase. RAC1 is a member of the Rho family of small GTPases, which play important roles in various cellular processes such as cell migration, proliferation, and differentiation. ESI-09 has been shown to inhibit RAC1 activity both in vitro and in vivo, and has potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Synthesis and Reactivity

  • The compound and its analogs have been synthesized for potential applications in metal coordination and targeted delivery systems. For example, structures containing nitrogen atoms capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II) have been explored for targeted delivery of therapeutic agents such as nitric oxide to biological sites, which could be useful in treating tumors (Yang et al., 2017).

Molecular Interaction and Complex Formation

  • Studies on solvates of dicarboxylic acids with pyridine and quinoline have revealed polymorphic solvates formed via hydrogen bond interactions. These findings could have implications for the development of novel materials with specific molecular assemblies (Singh & Baruah, 2009).

Inhibitory and Biological Activities

  • Novel 3-quinoline carboxamides have been identified as selective inhibitors for the ataxia telangiectasia mutated (ATM) kinase, showcasing potential for therapeutic applications in diseases where ATM function is compromised (Degorce et al., 2016).

Synthesis of Novel Derivatives

  • Research on the synthesis of thienoquinolines and their derivatives indicates the potential for creating new compounds with various applications, including the development of materials with unique physical or chemical properties (Awad et al., 1991).

Potential Antitumor Agents

  • Phenyl-substituted derivatives of quinoline have been evaluated for in vivo antitumor activity, suggesting the role of such compounds as minimal DNA-intercalating agents with solid tumor activity. This research points towards the therapeutic potential of quinoline derivatives in cancer treatment (Atwell et al., 1989).

Labeling and Evaluation for Imaging

  • Quinoline-2-carboxamide derivatives have been explored as potential radioligands for imaging peripheral benzodiazepine receptors, indicating their utility in noninvasive assessment of these receptors in vivo (Matarrese et al., 2001).

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-2-25-31(29,30)18-9-7-17(8-10-18)26-23(28)20-15-22(16-11-13-24-14-12-16)27-21-6-4-3-5-19(20)21/h3-15,25H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELLTTKVESREMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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